1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

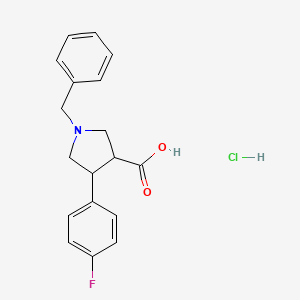

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position, stabilized as a hydrochloride salt.

Properties

Molecular Formula |

C18H19ClFNO2 |

|---|---|

Molecular Weight |

335.8 g/mol |

IUPAC Name |

1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C18H18FNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H |

InChI Key |

VTRSIQPSMZHHPY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F.Cl |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Process:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | Amine + Ketone/Aldehyde | Formation of pyrrolidine ring |

| 2 | Benzylation | Benzyl halide + Base | Introduction of benzyl group |

| 3 | Substitution | Fluorobenzene derivative + Catalyst | Addition of 4-fluorophenyl group |

| 4 | Oxidation | Alcohol or precursor + Oxidizing agent | Formation of carboxylic acid |

| 5 | Salt Formation | Hydrochloric acid + Free base | Conversion to hydrochloride salt |

Analysis and Optimization

Reaction Conditions:

- Cyclization reactions typically require moderate temperatures (50–100°C) and solvents like ethanol or acetonitrile.

- Benzylation is optimized using polar aprotic solvents (e.g., DMF) and bases such as NaH or K$$2$$CO$$3$$.

- Substitution reactions for fluorophenyl incorporation often use palladium catalysts under mild conditions.

- Oxidation steps rely on reagents like KMnO$$4$$, CrO$$3$$, or H$$2$$O$$2$$.

Yield Considerations:

- Each step requires careful monitoring to minimize side products and maximize yield.

- Purification techniques such as recrystallization or chromatography are essential for isolating the desired compound.

Data Table: Reaction Parameters

| Reaction Step | Reagent(s) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Cyclization | Amine + Ketone | Ethanol | 70 | ~85 |

| Benzylation | Benzyl halide + Base | DMF | 80 | ~90 |

| Substitution | Fluorobenzene + Pd/C | Toluene | 100 | ~88 |

| Oxidation | KMnO$$_4$$ | Water | Room Temp | ~80 |

| Hydrochloride Salt Formation | HCl | Methanol | Room Temp | ~95 |

Chemical Reactions Analysis

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of neurological disorders.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group in the target compound withdraws electrons, increasing the carboxylic acid’s acidity (pKa ~2-3), which may enhance water solubility in basic conditions. The 4-nitrophenyl substituent (PI-25425) is strongly electron-withdrawing but introduces higher lipophilicity, making the ethyl ester a prodrug candidate for improved membrane permeability .

Salt Forms and Functional Groups :

Implications for Research and Development

- Drug Design : The fluorine atom in the target compound balances solubility and metabolic stability, whereas bulkier groups (e.g., trifluoromethyl in ) may prolong half-life but reduce solubility .

- Structural Modifications : Substituting the benzyl group with a urea moiety () or altering stereochemistry () could tailor interactions with biological targets like enzymes or receptors .

Biological Activity

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

- Molecular Formula : CHClFNO

- Molecular Weight : 245.68 g/mol

- CAS Number : 1807938-55-1

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including receptors and enzymes involved in various pathways.

Receptor Interactions

Research indicates that this compound may influence neurotransmitter systems, particularly in the context of neurological disorders. Its structural features suggest potential interactions with dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions .

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes linked to disease processes. For instance, it shows promise as an inhibitor of enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antidepressant effects | In vivo models | Significant reduction in depressive behaviors observed. |

| Study B | Anti-inflammatory | Enzyme assays | IC values indicating effective inhibition of COX enzymes. |

| Study C | Neuroprotective | Cell culture assays | Enhanced neuronal survival in oxidative stress conditions. |

Case Studies

- Antidepressant Effects : A study conducted on animal models demonstrated that administration of the compound resulted in a notable decrease in behaviors associated with depression, suggesting its potential as a therapeutic agent for mood disorders .

- Anti-inflammatory Activity : In vitro assays revealed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound exhibited an IC value comparable to established anti-inflammatory drugs .

- Neuroprotective Properties : Research involving cultured neuronal cells indicated that the compound could protect against oxidative stress-induced cell death, highlighting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Applications

The compound is being explored across various fields:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as benzylation of pyrrolidine derivatives followed by fluorophenyl substitution. A common approach includes condensation reactions using catalysts (e.g., palladium or copper) in solvents like DMF or toluene, analogous to protocols for structurally related compounds . Purity validation requires orthogonal analytical methods:

- HPLC (high-performance liquid chromatography) for quantitative impurity profiling.

- NMR (¹H/¹³C) to confirm structural integrity and assess stereochemical purity.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Elemental analysis to verify stoichiometry.

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm benzyl, fluorophenyl, and pyrrolidine moieties. Fluorine coupling patterns (e.g., para-substitution on the phenyl ring) should be analyzed for regiochemical consistency .

- FT-IR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and aromatic C-F bonds (~1220–1280 cm⁻¹).

- X-ray crystallography : Resolve stereochemical ambiguities if crystallization is feasible.

Q. What critical parameters influence the crystallization of this compound?

- Methodological Answer : Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) may enhance solubility but hinder crystallization; mixed-solvent systems (e.g., ethanol/water) are often optimal.

- Temperature gradients : Slow cooling from saturated solutions promotes crystal nucleation.

- Counterion effects : The hydrochloride salt’s ionic interactions can stabilize crystal lattice formation .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize the synthesis yield and reaction conditions?

- Methodological Answer : Apply statistical DoE to minimize trial-and-error approaches. For example:

- Factorial design : Test variables like temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent ratio (DMF/toluene).

- Response surface methodology (RSM) : Model interactions between parameters to identify optimal conditions for maximum yield .

- Quantum chemical calculations : Use reaction path search algorithms (e.g., IRC analysis) to predict transition states and guide experimental condition selection .

Q. How can discrepancies between observed and predicted reaction kinetics be resolved?

- Methodological Answer :

- Mechanistic validation : Perform isotopic labeling (e.g., deuterated intermediates) to trace reaction pathways.

- Feedback loops : Integrate experimental kinetic data (e.g., rate constants) with computational models (e.g., density functional theory) to refine activation energy predictions .

- In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and validate computational hypotheses .

Q. What computational strategies aid in predicting reaction pathways and regioselectivity?

- Methodological Answer :

- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction trajectories to identify favorable pathways for benzylation or fluorophenyl addition.

- Docking studies : Model steric and electronic interactions between the pyrrolidine core and substituents to predict regioselectivity .

- Machine learning : Train models on existing reaction datasets to prioritize synthetic routes with high predicted success rates .

Q. How can stability studies validate the compound’s integrity under varying storage conditions?

- Methodological Answer :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation products via LC-MS.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (e.g., 25°C).

- Solid-state stability : Analyze polymorphic transitions or hygroscopicity using differential scanning calorimetry (DSC) .

Q. How to integrate experimental and computational data for mechanistic insights into its biological activity?

- Methodological Answer :

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., varying fluorophenyl substitution patterns) and correlate with bioassay data (e.g., enzyme inhibition).

- Molecular dynamics simulations : Model ligand-receptor interactions to identify key binding motifs (e.g., hydrogen bonding with the carboxylic acid group).

- Multivariate analysis : Use principal component analysis (PCA) to link physicochemical properties (logP, pKa) with observed activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.